molecular formula C9H18N2O2S B12308072 rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis

rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis

Cat. No.: B12308072
M. Wt: 218.32 g/mol
InChI Key: PCAPDDZWQFKHFN-UHFFFAOYSA-N
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Description

Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis is a chemical compound that belongs to the class of decahydroquinolines. This compound is characterized by its unique stereochemistry, with both the 4aR and 8aR configurations. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis typically involves the hydrogenation of quinoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and decahydroquinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to engage in specific interactions that are of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Rac-(4aR,8aR)-decahydroquinoline: A closely related compound without the sulfonamide group.

    Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine: Another similar compound with a different ring structure.

    Rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine: A compound with a pyrano ring instead of a quinoline ring.

Uniqueness

Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis is unique due to its specific stereochemistry and the presence of the sulfonamide group. This combination of features gives it distinct chemical and biological properties that are not found in its analogs.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonamide

InChI

InChI=1S/C9H18N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2,(H2,10,12,13)

InChI Key

PCAPDDZWQFKHFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2S(=O)(=O)N

Origin of Product

United States

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